![molecular formula C20H24N2O3 B4076426 N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4076426.png)
N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, commonly known as BPN14770, is a novel small molecule drug that has garnered significant interest in the scientific community due to its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mecanismo De Acción
BPN14770 is a selective inhibitor of N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, an enzyme that plays a critical role in the regulation of cAMP signaling in the brain. By inhibiting this compound, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, BPN14770 has been shown to increase cAMP levels, activate PKA and CREB signaling pathways, and enhance synaptic plasticity. BPN14770 has also been shown to reduce amyloid-beta levels, improve cognitive function, and enhance social behavior in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPN14770 is its selectivity for N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, which reduces the risk of off-target effects. BPN14770 also has good oral bioavailability and penetrates the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several future directions for the development and application of BPN14770. One potential direction is the use of BPN14770 as a therapeutic agent for Alzheimer's disease and other neurological disorders. Another direction is the use of BPN14770 as a tool for studying the role of cAMP signaling in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of BPN14770 in clinical applications.
Aplicaciones Científicas De Investigación
BPN14770 has shown potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, BPN14770 has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. BPN14770 has also been shown to improve social behavior in animal models of Fragile X syndrome and autism spectrum disorders.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-10-19(23)21-16-13-8-9-14-17(16)22-20(24)18(4-2)25-15-11-6-5-7-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQMULIYMKSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(CC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.